(2E)-3-(furan-2-yl)-N-(4-phenoxyphenyl)prop-2-enamide
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Description
Scientific Research Applications
Photophysical Properties
- Study on Solvatochromic Effects : Research on chalcone derivatives related to (2E)-3-(furan-2-yl)-N-(4-phenoxyphenyl)prop-2-enamide has shown that these compounds exhibit significant solvatochromic effects due to intramolecular charge transfer interactions. These effects were observed across different solvents, indicating a change in dipole moment between ground and excited states (Kumari et al., 2017).
Mass Spectrometry Studies
- Fragmentation Pattern Analysis : A study analyzing the fragmentation patterns of similar compounds in mass spectrometry highlighted the transfer of a phenolic hydrogen to a primary amino group via a 15-membered ring, indicating complex molecular interactions (Bigler & Hesse, 1995).
Neuropharmacological Applications
- Antidepressant and Anti-Anxiety Agents : Isoxazoline derivatives related to the compound were synthesized and evaluated for their antidepressant and anti-anxiety activities. Certain derivatives exhibited significant activities, with one compound acting as a potent antidepressant through monoamine oxidase inhibition (Kumar, 2013).
Hepatoprotective Activities
- Protection against Tacrine-Induced Cytotoxicity : Phenolic amides related to this compound were found to exhibit significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells (Byun et al., 2010).
Synthesis and Characterization
Synthesis of Crosslinked Aromatic Polyamides : New fluorescent crosslinked aromatic polyamides containing groups related to the compound were synthesized. These polymers showed potential for heat-sensitive devices application due to their fluorescence properties (Sánchez et al., 2015).
Crystallographic Studies : The molecular structure of similar compounds was analyzed, revealing specific dihedral angles and interactions, contributing to the understanding of the compound's chemical characteristics (Kapoor et al., 2011).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-phenoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(13-12-16-7-4-14-22-16)20-15-8-10-18(11-9-15)23-17-5-2-1-3-6-17/h1-14H,(H,20,21)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEQKDXZMUUEFC-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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